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Compound of Interest

Compound Name: Ethyl 2-methylbutyrate

Cat. No.: B146824

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for ethyl 2-
methylbutyrate, a common fragrance and flavor agent. The following sections detail the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols used for their acquisition. This document is intended to serve
as a comprehensive resource for researchers and professionals involved in chemical analysis
and characterization.

Data Presentation

The spectral data for ethyl 2-methylbutyrate (CAS No: 7452-79-1, Molecular Formula:

C7H1402) are summarized in the tables below. These tables provide a clear and concise
presentation of the key quantitative data obtained from *H NMR, 3C NMR, IR, and Mass
Spectrometry.

Table 1: *H NMR Spectral Data for Ethyl 2-Methylbutyrate
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
~4.1 Quartet ~7.1 O-CH2-CHs
~2.3 Multiplet CH-(CHs)(CH2CHs3)
] CH2-CH2-CHs (of
~1.6 Multiplet
butyrate)
~1.2 Triplet ~7.1 O-CH2-CHs
~1.1 Doublet ~6.9 CH-CHs
) CH2-CH2z-CHs (of
~0.9 Triplet ~7.4

butyrate)

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 2: 13C NMR Spectral Data for Ethyl 2-Methylbutyrate

Chemical Shift (8) ppm Assighment

~176 C=0

~60 O-CH2-CHs

~41 CH-(CHs)(CH2CHs)

~26 CH2-CH2z-CHs (of butyrate)
~17 CH-CHs

~14 O-CH2-CHs

~11 CH2-CH2z-CHs (of butyrate)

Solvent: CDCls, Reference: TMS (0 ppm)

Table 3: IR Spectral Data for Ethyl 2-Methylbutyrate
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Wavenumber (cm~?) Vibration Functional Group
~2965 C-H stretch Aliphatic (CHs, CH2)
~1735 C=0 stretch Ester

~1460 C-H bend Aliphatic (CHz, CHs)
~1380 C-H bend Aliphatic (CHs)
~1180 C-O stretch Ester

Technique: Attenuated Total Reflectance (ATR) - Neat

Table 4. Mass Spectrometry Data for Ethyl 2-Methylbutyrate[1]

m/z Relative Intensity (%) Proposed Fragment
130 ~10 [M]* (Molecular lon)
102 ~30 [M - C2Ha]*

88 ~100 (Base Peak) [M - CsHe]™*

57 ~80 [CaHs]*

43 ~40 [C3H7]*

29 ~50 [C2Hs]*

lonization: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of ethyl 2-methylbutyrate was prepared by dissolving
approximately 10-20 mg of the neat liquid in approximately 0.7 mL of deuterated chloroform
(CDCIs). A small amount of tetramethylsilane (TMS) was added as an internal standard for
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chemical shift referencing (& = 0.00 ppm). The solution was then filtered through a pipette with
a cotton plug into a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were acquired on a Varian CFT-20 spectrometer.

1H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 10 ppm

Temperature: 25 °C

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 256

Relaxation Delay: 2.0 s

Spectral Width: 200 ppm

Temperature: 25 °C

Infrared (IR) Spectroscopy

Sample Preparation: A single drop of neat ethyl 2-methylbutyrate was placed directly onto the
diamond crystal of the ATR accessory.

Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer
equipped with a DuraSamplIR 1l ATR accessory.[1]

Acquisition Parameters:
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Spectral Range: 4000 - 400 cm~*

Resolution: 4 cm—1

Number of Scans: 32

Atmospheric Correction: Applied to compensate for CO2z and H20 absorptions.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas
chromatograph (GC).

Instrumentation: A HITACHI M-80B GC-MS system was used for the analysis.[1]

Gas Chromatography (GC) Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 ym).

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to
250 °C at a rate of 10 °C/min, and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

lonization Mode: Electron lonization (El)

lonization Energy: 70 eV

Mass Range: m/z 20 - 200

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Visualizations
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The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide, as well as a general workflow for the analysis.

General Workflow for Spectroscopic Analysis of Ethyl 2-Methylbutyrate

Sample Preparation

Ethyl 2-Methylbutyrate (Neat Liquid)
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Workflow of Spectroscopic Analysis

Correlation of Spectral Data with the Structure of Ethyl 2-Methylbutyrate

Spectroscopic Data
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Spectral Data and Molecular Structure Correlation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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